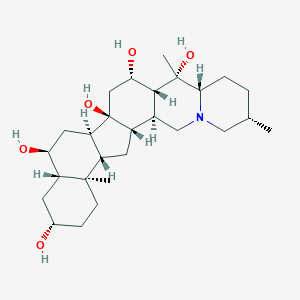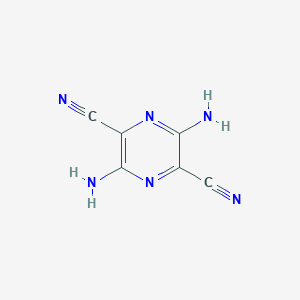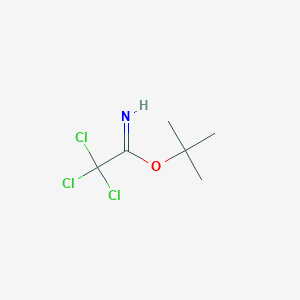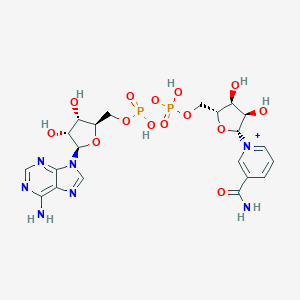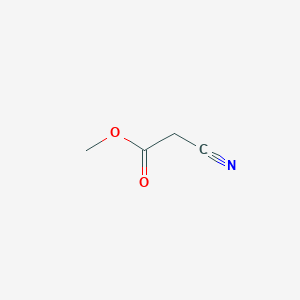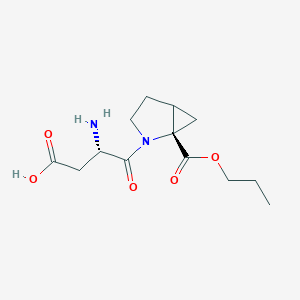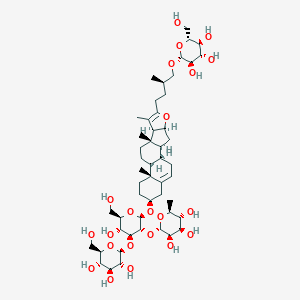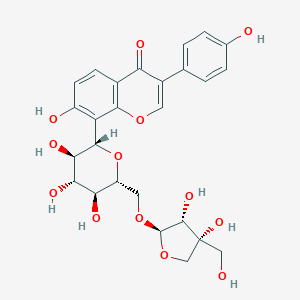![molecular formula C13H9FN2OS B150562 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-87-8](/img/structure/B150562.png)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde have been extensively studied. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its high potency and selectivity for cancer cells, as well as its low toxicity in normal cells. This compound can be used as a tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new cancer treatments. However, the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new cancer treatments based on this compound. Researchers can study the mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to identify new targets for cancer therapy. Another potential direction is the use of this compound as a fluorescent probe for imaging cellular processes. Researchers can study the properties of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to optimize its use as a tool for imaging cellular processes. Finally, researchers can study the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments and develop new methods for its synthesis and analysis to overcome these limitations.
Conclusion:
In conclusion, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has significant potential for use in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.
Méthodes De Synthèse
The synthesis method of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the reaction of 4-fluoroaniline and 3-methylthio-1-propene in the presence of a catalyst. The reaction takes place under reflux conditions with anhydrous ethanol as the solvent. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular processes.
Propriétés
Numéro CAS |
139359-87-8 |
|---|---|
Nom du produit |
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Formule moléculaire |
C13H9FN2OS |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Clé InChI |
PDFWLMYFGILICW-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
Synonymes |
6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



